

# Maralixibat for Alagille Syndrome: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |
|----------------------|-------------|-----------|--|
| Compound Name:       | Maralixibat |           |  |
| Cat. No.:            | B1675085    | Get Quote |  |

A comprehensive review of the economic evaluation of **maralixibat**, a novel treatment for cholestatic pruritus in patients with Alagille syndrome, reveals a complex picture of clinical benefit versus high cost. This guide provides a detailed comparison with alternative treatments, supported by available data and methodologies for researchers, scientists, and drug development professionals.

**Maralixibat** (brand name Livmarli), an ileal bile acid transporter (IBAT) inhibitor, is the first medication specifically approved for the treatment of cholestatic pruritus in patients with Alagille syndrome (ALGS) aged one year and older.[1][2] ALGS is a rare genetic disorder characterized by abnormalities in the bile ducts, leading to cholestasis and severe, debilitating pruritus that significantly impacts quality of life.[3][4][5] Prior to **maralixibat**, treatment options were limited to off-label supportive care.[6][7]

## **Comparative Cost-Effectiveness Analysis**

The primary comparator for the cost-effectiveness of **maralixibat** is Best Supportive Care (BSC). BSC encompasses a range of off-label treatments aimed at managing symptoms, including ursodeoxycholic acid (UDCA), cholestyramine, rifampin, and various antihistamines. [8][9]

A thorough pharmacoeconomic evaluation conducted by the Canadian Agency for Drugs and Technologies in Health (CADTH) provides the most detailed publicly available analysis of **maralixibat**'s cost-effectiveness. The analysis was based on a Markov model from the perspective of a Canadian public health care payer over a lifetime horizon (94.65 years).[8][10]



| Metric                                                      | Maralixibat + Best<br>Supportive Care<br>(BSC) | Best Supportive<br>Care (BSC) Alone | Incremental<br>Difference |
|-------------------------------------------------------------|------------------------------------------------|-------------------------------------|---------------------------|
| Total Costs                                                 | \$11,406,823                                   | \$327 (per 12 weeks)                | \$11,406,596              |
| Quality-Adjusted Life-<br>Years (QALYs)                     | 4.11 additional QALYs                          | -                                   | 4.11                      |
| Life-Years Gained                                           | 3.10 additional life-<br>years                 | -                                   | 3.10                      |
| Incremental Cost-<br>Effectiveness Ratio<br>(ICER)          | \$2,775,887 per QALY<br>gained                 | -                                   | -                         |
| Data sourced from the CADTH Pharmacoeconomic Review.[4][10] |                                                |                                     |                           |

The analysis concluded that at the submitted price, **maralixibat** is not considered cost-effective at a willingness-to-pay (WTP) threshold of \$50,000 per QALY gained.[3][4] A price reduction of at least 96.5% would be required for **maralixibat** to be considered cost-effective at this threshold.[3][10] It is important to note that CADTH identified significant uncertainty in the sponsor's economic model, suggesting the actual required price reduction could be even higher.[10][11]

The annual cost of **maralixibat** treatment is substantial, ranging from approximately \$128,843 to \$1,951,404 per patient per year, depending on the patient's weight.[12]

# Experimental Protocols Clinical Efficacy: The ICONIC Trial

The clinical data supporting the efficacy of **maralixibat** primarily comes from the ICONIC trial, a Phase IIb, placebo-controlled, randomized withdrawal study.[3][10]

Methodology:



- Participants: Pediatric patients with a diagnosis of ALGS and cholestatic pruritus.
- Design: The study included an open-label treatment period where all patients received
  maralixibat. This was followed by a randomized withdrawal period where patients were
  either continued on maralixibat or switched to a placebo.
- Primary Endpoints: The key outcomes measured were the change in serum bile acid (sBA) levels and the severity of pruritus, as assessed by the Itch Reported Outcome (ItchRO) tool.
   [10]
- Results: The trial demonstrated that maralixibat was associated with a statistically significant reduction in sBA levels and a clinically meaningful improvement in pruritus severity compared to placebo.[3][10]

### **Economic Evaluation Methodology**

The cost-effectiveness analysis submitted by the manufacturer and reviewed by CADTH utilized a Markov model.

#### Methodology:

- Model Structure: A state-transition Markov model was used to simulate the progression of patients with Alagille syndrome over their lifetime.
- Health States: The model likely included health states such as "on treatment," "post-liver transplant," and "death."
- Data Sources: Clinical efficacy data was derived from the ICONIC trial.[10] Natural history
  data was obtained from the GALA clinical research database.[10] Utility values to calculate
  QALYs were likely sourced from literature or specific studies measuring health-related quality
  of life in this population. Costs were sourced from Canadian drug formularies and other
  healthcare databases.[10]
- Key Assumptions: A critical assumption in the sponsor's model was the relationship between the surrogate endpoint of serum bile acid (sBA) levels and clinical outcomes, specifically pruritus severity. CADTH noted this as a point of high uncertainty, as clinical experts indicated that sBA is not a primary metric for clinical decision-making.[4][8][10]



## **Visualizing the Pathways and Processes**

To better understand the context of **maralixibat**'s application, the following diagrams illustrate the underlying biological pathway, the mechanism of action, and the workflow of the cost-effectiveness analysis.



Click to download full resolution via product page

#### Alagille Syndrome Signaling Pathway



Click to download full resolution via product page

**Maralixibat** Mechanism of Action





Click to download full resolution via product page

Cost-Effectiveness Analysis Workflow

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. LIVMARLI (maralixibat) Oral Solution | Alagille Syndrome Alliance [alagille.org]
- 3. cda-amc.ca [cda-amc.ca]
- 4. Maralixibat (Livmarli) NCBI Bookshelf [ncbi.nlm.nih.gov]



- 5. Therapeutics Development for Alagille Syndrome PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. becarispublishing.com [becarispublishing.com]
- 8. Table 2, Summary of Economic Evaluation Maralixibat (Livmarli) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. New Alagille Syndrome treatments 2025 | Everyone.org [everyone.org]
- 10. Pharmacoeconomic Review Maralixibat (Livmarli) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Table 4, Summary of Economic Evaluation Maralixibat (Livmarli) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Maralixibat (Livmarli): Indication: For the treatment of cholestatic pruritus in patients with Alagille syndrome [Internet] PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Maralixibat for Alagille Syndrome: A Cost-Effectiveness Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675085#cost-effectiveness-analysis-of-maralixibat-for-alagille-syndrome]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com